6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The structure includes a 4-methoxyphenyl substituent at position 6 and a 2-oxo-2-(thiomorpholin-4-yl)ethyl side chain at position 2 of the pyridazinone core. The thiomorpholine moiety introduces sulfur into the heterocyclic system, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-4-2-13(3-5-14)15-6-7-16(21)20(18-15)12-17(22)19-8-10-24-11-9-19/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDPVIMFQBMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, using methoxybenzene and suitable acylating agents.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives and other oxidized aromatic compounds.
Reduction: Alcohols, amines, and reduced heterocyclic derivatives.
Substitution: Various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. In vitro assays have demonstrated that 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing significant antimicrobial activity. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The presence of the thiomorpholine ring is believed to enhance its anti-inflammatory properties .
Therapeutic Applications
Given its biological activities, several therapeutic applications are being explored:
- Cancer Therapy : Due to its antitumor effects, there is ongoing research into the development of formulations containing this compound for targeted cancer therapies.
- Infectious Diseases : With its antimicrobial properties, it could be developed into a new class of antibiotics to combat resistant bacterial infections.
- Chronic Inflammatory Conditions : Its potential to reduce inflammation positions it as a candidate for treating conditions such as arthritis and other chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one:
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and related pyridazinone derivatives:
Key Observations :
- The 4-methoxyphenyl group at position 6 is shared with the bromofluorobenzyl derivative , suggesting a common pharmacophore for aryl-binding interactions.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The thiomorpholine side chain (logP ~1.2 estimated) may increase lipophilicity compared to morpholine (logP ~0.5) , enhancing blood-brain barrier permeability but risking higher metabolic clearance.
- Solubility : The 4-methoxyphenyl group improves water solubility relative to halogenated analogs (e.g., ), though thiomorpholine’s sulfur atom may reduce crystallinity.
Biological Activity
The compound 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.39 g/mol. It features a pyridazine core substituted with a methoxyphenyl group and a thiomorpholine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| Boiling Point | Not Available |
| Solubility | High (predicted) |
Synthesis
The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. While specific synthetic routes may vary, they generally include steps such as:
- Formation of the pyridazine ring.
- Introduction of the methoxyphenyl group.
- Addition of the thiomorpholine substituent.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, compounds containing thiomorpholine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. In vitro studies suggest that related compounds can act as selective inhibitors of MPO, providing a therapeutic avenue for conditions such as cardiovascular diseases and autoimmune disorders .
Anticancer Activity
Preliminary investigations into the anticancer properties of pyridazine derivatives indicate that they may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one against cancer cell lines remains to be fully elucidated but shows promise based on structural analogs .
Case Studies
- Inhibition of MPO : A study demonstrated that N1-substituted pyridazine derivatives significantly inhibited MPO activity in lipopolysaccharide-stimulated human whole blood, showcasing their potential in treating inflammatory conditions .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria, suggesting that modifications to the pyridazine structure can enhance biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
